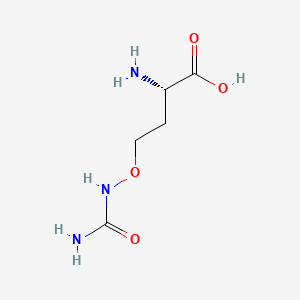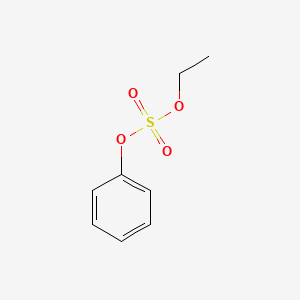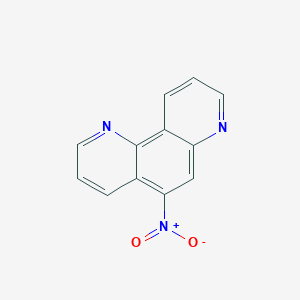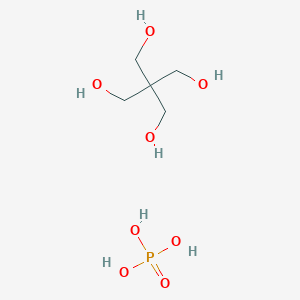![molecular formula C21H13N3O B14653348 2-[2-(Quinolin-2-yl)hydrazinylidene]acenaphthylen-1(2H)-one CAS No. 51278-49-0](/img/structure/B14653348.png)
2-[2-(Quinolin-2-yl)hydrazinylidene]acenaphthylen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Quinolin-2-yl)hydrazinylidene]acenaphthylen-1(2H)-one is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Quinolin-2-yl)hydrazinylidene]acenaphthylen-1(2H)-one typically involves the reaction of quinoline derivatives with acenaphthenequinone. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction. For instance, a common method involves the use of a palladium catalyst in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of environmentally friendly solvents and catalysts is also emphasized to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Quinolin-2-yl)hydrazinylidene]acenaphthylen-1(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce hydrazine derivatives .
Scientific Research Applications
2-[2-(Quinolin-2-yl)hydrazinylidene]acenaphthylen-1(2H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[2-(Quinolin-2-yl)hydrazinylidene]acenaphthylen-1(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Quinolin-2-one
- Acenaphthenequinone
- Quinoline N-oxide
Comparison
Compared to similar compounds, 2-[2-(Quinolin-2-yl)hydrazinylidene]acenaphthylen-1(2H)-one exhibits unique properties due to the presence of both quinoline and acenaphthenequinone moieties. This dual structure allows for a broader range of chemical reactions and potential applications. Additionally, its ability to interact with multiple molecular targets makes it a versatile compound in scientific research.
Properties
CAS No. |
51278-49-0 |
|---|---|
Molecular Formula |
C21H13N3O |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
2-(quinolin-2-ylhydrazinylidene)acenaphthylen-1-one |
InChI |
InChI=1S/C21H13N3O/c25-21-16-9-4-7-14-6-3-8-15(19(14)16)20(21)24-23-18-12-11-13-5-1-2-10-17(13)22-18/h1-12H,(H,22,23) |
InChI Key |
QLEVXQJGTLJUQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)NN=C3C4=CC=CC5=C4C(=CC=C5)C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{4-[(4-Amino-3-chlorophenyl)methyl]anilino}propan-2-ol](/img/structure/B14653269.png)







![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14653322.png)


![1H-Imidazo[1,2-A]indole](/img/structure/B14653342.png)

